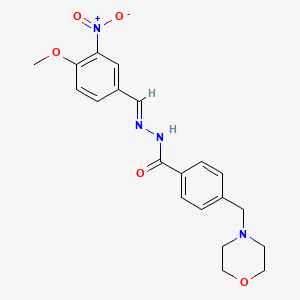

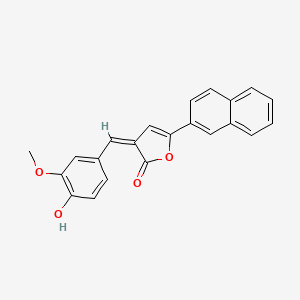

![molecular formula C18H16ClN3O B5537038 N-[2-(1H-苯并咪唑-2-基)乙基]-3-(2-氯苯基)丙烯酰胺](/img/structure/B5537038.png)

N-[2-(1H-苯并咪唑-2-基)乙基]-3-(2-氯苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide, often involves multiple steps, such as reductive amination, deprotection in acidic media, and transamination. These procedures aim to introduce specific functional groups, achieving high yield and purity of the desired product. Notably, solvent-free conditions and microwave irradiation have been utilized to improve efficiency and sustainability of the synthesis process (Meziane, 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole acrylamide derivatives has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information on the arrangement of atoms, molecular conformation, and the presence of functional groups, essential for understanding the chemical behavior and reactivity of these compounds (Raouafi et al., 2005).

Chemical Reactions and Properties

Benzimidazole acrylamide derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. The presence of acrylamide groups introduces reactivity towards nucleophiles, enabling further functionalization and the formation of complex molecular architectures. These compounds exhibit interesting photophysical properties, potentially useful in materials science and as probes in biological systems (Shi et al., 2006).

Physical Properties Analysis

The physical properties of benzimidazole acrylamide derivatives, such as solubility, melting points, and thermal stability, are influenced by their molecular structure. For instance, the introduction of specific substituents can enhance thermal stability, making these compounds suitable for applications requiring high-temperature processes (Padalkar et al., 2011).

科学研究应用

光聚合应用

N-[2-(1H-苯并咪唑-2-基)乙基]-3-(2-氯苯基)丙烯酰胺和相关化合物已在光聚合的背景下进行了研究。衍生物六芳基双咪唑表现出良好的紫外-可见吸收能力和高光解效率,使其在丙烯酸酯中有效用于光引发。这表明在光聚合工艺中具有潜在应用,这在 3D 打印和涂料等行业至关重要 (Shi, Yin, Kaji, & Yori, 2006)。

抗肿瘤活性

N-[2-(1H-苯并咪唑-2-基)乙基]-3-(2-氯苯基)丙烯酰胺的某些衍生物已显示出作为组蛋白脱乙酰基酶 (HDAC) 抑制剂的潜力,具有潜在的抗肿瘤活性。例如,已发现 N-羟基-1,2-二取代-1H-苯并咪唑-5-基丙烯酰胺在酶和细胞分析中比 SAHA(一种已知的 HDAC 抑制剂)更有效,表明它们作为癌症治疗中治疗剂的潜力 (Wang et al., 2009)。

抗结核药

取代的苯并咪唑在结构上与 N-[2-(1H-苯并咪唑-2-基)乙基]-3-(2-氯苯基)丙烯酰胺有关,已针对其对各种菌株的抗结核活性进行了评估分枝杆菌物种。这表明在开发新的抗结核药物中具有潜在应用 (Manivannan, 2019)。

荧光化合物中的光物理性质

该化合物及其衍生物已用于合成具有有趣光物理性质的荧光化合物。这些特性包括激发态分子内质子转移途径、双发射特性和高达 200°C 的热稳定性。此类化合物在传感器技术和生物成像等领域很有用 (Padalkar et al., 2011)。

作用机制

未来方向

属性

IUPAC Name |

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c19-14-6-2-1-5-13(14)9-10-18(23)20-12-11-17-21-15-7-3-4-8-16(15)22-17/h1-10H,11-12H2,(H,20,23)(H,21,22)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNLWHBALKZQBC-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sdccgsbi-0087629.P001 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)

![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)